
Deshydroxy Amino Ticagrelor Acetonide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deshydroxy Amino Ticagrelor Acetonide is a derivative of ticagrelor, a well-known antiplatelet agent used in the treatment of acute coronary syndrome. This compound is a modified version of ticagrelor, designed to enhance its pharmacological properties and reduce potential side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Deshydroxy Amino Ticagrelor Acetonide involves multiple steps, starting with the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol. This is followed by the construction of a triazole compound through diazotization using a green reagent, Resin-NO2, in a water and acetonitrile mixture . The final steps involve condensation with a cyclopropylamine derivative and deprotection using hydrochloric acid in dichloromethane .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for scalability and safety. The process involves careful control of reaction conditions, such as temperature and reagent addition patterns, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Deshydroxy Amino Ticagrelor Acetonide undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic or electrophilic reagents under controlled conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like dichloromethane or chloroform.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound .
Scientific Research Applications
Deshydroxy Amino Ticagrelor Acetonide has a wide range of applications in scientific research:
Chemistry: Used as a reference material for analytical studies and method development.
Biology: Investigated for its effects on platelet aggregation and cardiovascular health.
Medicine: Explored as a potential therapeutic agent for conditions related to platelet aggregation.
Industry: Utilized in the development of new antiplatelet drugs and formulations.
Mechanism of Action
Deshydroxy Amino Ticagrelor Acetonide exerts its effects by inhibiting the P2Y12 receptor, which plays a crucial role in platelet aggregation. The compound binds reversibly to the receptor, preventing adenosine diphosphate (ADP) from activating it. This inhibition reduces platelet aggregation and thrombus formation, providing therapeutic benefits in conditions like acute coronary syndrome .
Comparison with Similar Compounds
Similar Compounds
Ticagrelor: The parent compound, known for its potent antiplatelet effects.
Clopidogrel: Another P2Y12 receptor inhibitor but requires metabolic activation.
Prasugrel: Similar to clopidogrel but with a faster onset of action.
Uniqueness
Deshydroxy Amino Ticagrelor Acetonide stands out due to its enhanced pharmacological properties, such as faster onset and reversible inhibition, compared to its parent compound and other similar agents .
Properties
Molecular Formula |
C26H33F2N7O3S |
|---|---|
Molecular Weight |
561.6 g/mol |
IUPAC Name |
3-[(3aR,4S,6R,6aS)-4-(2-aminoethoxy)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]-N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C26H33F2N7O3S/c1-4-9-39-25-31-23(30-17-11-14(17)13-5-6-15(27)16(28)10-13)20-24(32-25)35(34-33-20)18-12-19(36-8-7-29)22-21(18)37-26(2,3)38-22/h5-6,10,14,17-19,21-22H,4,7-9,11-12,29H2,1-3H3,(H,30,31,32)/t14-,17+,18+,19-,21-,22+/m0/s1 |
InChI Key |
NMINGIFURSBTRY-FYEBJQQMSA-N |
Isomeric SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@@H]4[C@H]3OC(O4)(C)C)OCCN)N[C@@H]5C[C@H]5C6=CC(=C(C=C6)F)F |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)OCCN)NC5CC5C6=CC(=C(C=C6)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


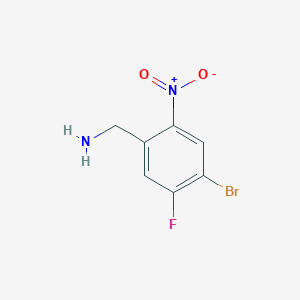
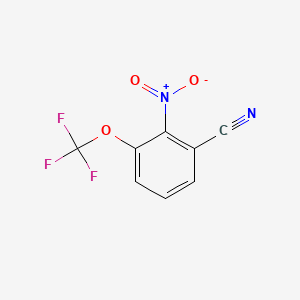
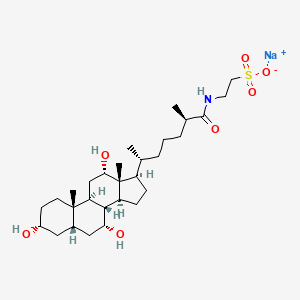
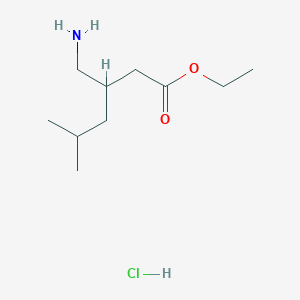


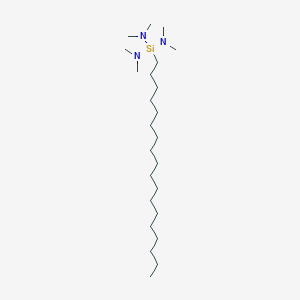



![N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide](/img/structure/B13434002.png)
![5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone](/img/structure/B13434016.png)
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434019.png)

